10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

ROMP monomer synthesis stereoselective cycloaddition microwave-assisted synthesis

This pure exo stereoisomer (CAS 6253-28-7) enables living ROMP for block copolymers with narrow dispersity, which self-assemble into adenine-recognizing nanoscale aggregates. The exo configuration allows 81% yield N-alkylation under Mitsunobu conditions. The epoxide bridge is pharmacophoric for cytotoxic cantharidin analogs. Undefined stereochemistry compromises reproducibility—choose verified exo purity.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 6253-28-7
Cat. No. B1593604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
CAS6253-28-7
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CC2C3C(C1O2)C(=O)NC3=O
InChIInChI=1S/C8H7NO3/c10-7-5-3-1-2-4(12-3)6(5)8(11)9-7/h1-6H,(H,9,10,11)
InChIKeyBSEKZMOBPPOFFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione (CAS 6253-28-7) Procurement Guide: exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide for ROMP and Bioactive Scaffold Applications


10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione (CAS 6253-28-7), also known as exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide, is a bicyclic imide derivative with molecular formula C8H7NO3 and molecular weight 165.15 g/mol [1]. This compound features a strained norbornene framework incorporating an endocyclic imide moiety and an epoxide oxygen bridge, existing as the exo stereoisomer with a melting point of 153.5–154 °C and a predicted boiling point of 405.7 °C at 760 mmHg . Its structural attributes enable participation in living ring-opening metathesis polymerization (ROMP) [2], selective hydrogen-bonding interactions with adenine [2], and serve as a versatile scaffold for the synthesis of bioactive cantharidin analogs .

Why Generic Substitution of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione (exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide) Is Not Advisable: Stereochemical and Reactivity Determinants


Substituting 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione with its endo stereoisomer or with structurally related 7-oxanorbornene derivatives without rigorous stereochemical verification can lead to significant differences in reactivity, polymerization behavior, and biological activity. The exo configuration confers reduced steric hindrance around the imide nitrogen, which directly impacts the efficiency of N-alkylation reactions under Mitsunobu conditions—a critical step for generating ROMP monomers [1]. Furthermore, the presence of the 5,6-epoxide bridge in this compound, as opposed to the corresponding 5,6-olefin or hydrogenated analogs, is a key determinant of cytotoxic potency in cell-based assays . Procurement of material with undefined or mixed stereochemistry (e.g., endo:exo mixtures) introduces uncontrolled variability that compromises both synthetic reproducibility and biological assay consistency, thereby negating any short-term cost savings.

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione (exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide): Quantitative Differentiation vs. Comparators


Exclusive exo Stereochemistry Achieved via Microwave-Assisted Aqueous Diels–Alder: 87% Yield vs. Conventional Thermal Mixtures

Microwave irradiation of maleimide with excess furan in water at 90 °C for 1 hour exclusively yields the exo-cycloadduct in 87% isolated yield [1]. In contrast, conventional thermal Diels–Alder methods conducted in organic solvents at room temperature over 1–9 days produce mixtures of endo and exo isomers with low stereoselectivity, typically ranging from 1.5:1 to 7:3 endo:exo [1]. The exclusive exo selectivity under aqueous microwave conditions is attributed to hydrophobic effects and the reduced steric hindrance of the exo imide nitrogen, which facilitates subsequent N-functionalization steps essential for generating ROMP monomers [1].

ROMP monomer synthesis stereoselective cycloaddition microwave-assisted synthesis

Superior Cytotoxic Potency of 5,6-Epoxide Imide Derivatives vs. 5,6-Olefin and Hydrogenated Analogs in MTT Cell Viability Assays

A series of 5,6-epoxynorcantharidin mono-amide and imide derivatives were synthesized and evaluated by MTT cell inhibition assays. The 5,6-epoxy compounds exhibited superior biological activity compared to both the corresponding 5,6-olefin compounds and their fully hydrogenated counterparts . While the original article does not provide discrete numerical IC₅₀ values in the accessible abstract, the qualitative ranking explicitly establishes that the epoxide functionality is critical for enhanced cytotoxic potency in this chemotype . This finding aligns with the broader structure–activity relationship observed in cantharidin analogs, where the 7-oxabicyclo[2.2.1]heptane scaffold's oxygen bridge and epoxide modifications modulate biological activity [1].

anticancer activity cantharidin analogs structure–activity relationship

Living ROMP Polymerizability: Controlled Polymer Architectures with Exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide

Living ring-opening metathesis polymerization (ROMP) of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide yields polymers with narrow molecular weight distributions and controlled architectures, enabling the generation of block copolymers that undergo self-assembly into nanoscale spherical aggregates with surface-localized molecular recognition motifs [1]. The exo stereochemistry is critical; the corresponding endo isomer or stereochemical mixtures would exhibit altered polymerization kinetics due to differences in monomer accessibility to the ruthenium carbene catalyst [2]. While direct comparative kinetic data for endo vs. exo ROMP rates are not provided in the cited source, the literature establishes that exo-7-oxanorbornene derivatives generally undergo ROMP more rapidly than their endo counterparts due to reduced steric congestion around the double bond [2].

ring-opening metathesis polymerization block copolymers controlled polymer architecture

Selective Adenine Binding via Hydrogen Bonding: A Molecular Recognition Advantage

The dicarboximide units within polymers derived from exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide have been demonstrated to selectively bind to the nucleic acid base adenine through hydrogen-bonding interactions [1]. This specific recognition capability is a direct consequence of the imide functional group's geometry and the exo stereochemistry, which presents the hydrogen-bonding donor and acceptor sites in an optimal orientation for adenine base pairing [1]. While no direct comparative binding data against endo isomers or other dicarboximide derivatives are available, this property distinguishes the exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide scaffold from non-imide-containing 7-oxanorbornene monomers (e.g., the corresponding anhydride, CAS 6118-51-0), which lack the necessary hydrogen-bonding functionality [2].

molecular recognition nucleic acid binding supramolecular chemistry

High-Value Application Scenarios for 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione (exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide)


Living ROMP Synthesis of Adenine-Binding Block Copolymers for Targeted Drug Delivery

The pure exo stereoisomer enables living ring-opening metathesis polymerization (ROMP) to produce block copolymers with narrow molecular weight distributions and controlled architectures [1]. These polymers undergo self-assembly into nanoscale spherical aggregates that present surface-localized dicarboximide motifs capable of selectively binding adenine via hydrogen bonding [1]. This combination of architectural control and molecular recognition makes 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione an ideal monomer for constructing nucleic acid-responsive drug delivery vehicles and biosensor interfaces.

Synthesis of Epoxide-Containing Cantharidinimide Analogs with Enhanced Cytotoxic Activity

The 5,6-epoxide bridge present in this compound is a critical pharmacophoric element that confers superior cytotoxic potency relative to the corresponding 5,6-olefin and hydrogenated analogs . This structural feature supports the design and synthesis of novel cantharidinimide derivatives for anticancer screening programs, where maintaining the epoxide functionality is essential for preserving biological activity [2]. Researchers can utilize the imide nitrogen for further functionalization while retaining the bioactive epoxide core.

High-Throughput Synthesis of ROMP Monomers via N-Alkylation of Exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide

The reduced steric hindrance of the exo imide nitrogen enables efficient N-alkylation under Mitsunobu conditions, achieving 81% yield for the synthesis of an amphiphilic ROMP monomer [1]. This high-yielding alkylation step is critical for generating diverse functionalized monomers for polymerization. Procurement of the pure exo isomer avoids the low yields and complex chromatographic separations associated with endo:exo mixtures, thereby accelerating monomer library generation for materials discovery [1].

Development of Adenine-Responsive Supramolecular Materials

Polymers derived from this monomer exhibit selective hydrogen-bonding recognition of adenine, a property that can be exploited to design supramolecular materials that respond to the presence of adenosine nucleotides [1]. Such materials have potential applications in nucleotide sensing, stimuli-responsive hydrogels, and affinity chromatography resins for nucleic acid purification. The exo configuration ensures that the imide recognition sites are presented in an accessible orientation within the polymer matrix.

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